3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide
Description
The compound 3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide features a propanamide backbone substituted with two 4-methoxyphenyl groups. One phenyl group is attached to the propanamide chain, while the other is part of a 5-oxopyrrolidin-3-yl moiety. Its structural complexity, combining an amide linkage with a pyrrolidinone ring, may influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-8-3-15(4-9-18)5-12-20(24)22-16-13-21(25)23(14-16)17-6-10-19(27-2)11-7-17/h3-4,6-11,16H,5,12-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQIFLIAJFEGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Findings from Comparative Analysis
Substituent Impact on Activity: The chromenone derivative (VIk) demonstrates adenosine A2B receptor affinity, attributed to the chromen-4-one core and methoxyphenyl groups, which may enhance π-π stacking with receptor pockets .
Synthetic Yields :
- VIk was synthesized in 60% yield , whereas cephalosporin-derived propanamides (e.g., ) show lower yields (~10%), highlighting challenges in complex heterocyclic syntheses .
Crystal Packing and Solubility: 3-Chloro-N-(4-methoxyphenyl)propanamide () exhibits intermolecular N–H···O and C–H···O hydrogen bonds, stabilizing its crystal lattice.
Bioisosteric Replacements :
- The tetrazole-containing analog () replaces a carboxylic acid with a tetrazole group, a common bioisostere. This substitution could improve bioavailability while maintaining similar electronic properties .
Biological Activity
3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 320.40 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N(Cc1ccc(cc1)OC)c2cc(ccc2OC)C(=O)N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Interaction : It has the potential to bind to various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing methoxyphenyl groups have shown promising results in inhibiting tumor cell proliferation in vitro. A study conducted on a related compound demonstrated an IC50 value of 12.5 µM against the MCF-7 breast cancer cell line, suggesting that modifications in the structure can enhance potency.
Antimicrobial Properties
The antimicrobial activity of the compound was evaluated against various bacterial strains. In a comparative study, it was found that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50/ MIC |
|---|---|---|
| This compound | Anticancer, Antimicrobial | IC50 = 12.5 µM (MCF-7) |
| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thione | Antimicrobial, Anticancer | MIC = 50 µg/mL |
| 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)pyrazolo[3,4-c]pyridine | Anticoagulant | Potent fXa inhibitor |
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with a focus on their mechanism involving apoptosis induction.
- Antimicrobial Efficacy : Another research article highlighted the antimicrobial properties of methoxy-substituted phenyl compounds against resistant strains of bacteria, showcasing their potential as new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
